PROTAC PTK6 ligand-1

Catalog No.
S11250288
CAS No.
M.F
C27H32N4O6S
M. Wt
540.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC PTK6 ligand-1

Product Name

PROTAC PTK6 ligand-1

IUPAC Name

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid

Molecular Formula

C27H32N4O6S

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C27H32N4O6S/c1-14(2)24(22-9-15(3)30-37-22)27(36)31-12-19(32)10-21(31)26(35)29-20(11-23(33)34)17-5-7-18(8-6-17)25-16(4)28-13-38-25/h5-9,13-14,19-21,24,32H,10-12H2,1-4H3,(H,29,35)(H,33,34)/t19-,20+,21+,24-/m1/s1

InChI Key

ALLAYPNFQHTUKN-MDAIXWLXSA-N

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O

PROTAC PTK6 ligand-1 is a specialized compound designed within the framework of proteolysis-targeting chimeras, or PROTACs. This innovative class of molecules is engineered to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. The structure of PROTAC PTK6 ligand-1 typically comprises three key components: a ligand that binds specifically to protein tyrosine kinase 6, an E3 ubiquitin ligase ligand, and a linker that connects these two ligands. This design allows for the selective targeting and degradation of the protein of interest, which in this case is protein tyrosine kinase 6, a member of the non-receptor tyrosine kinase family involved in various cellular processes, including cell proliferation and survival .

PROTAC PTK6 ligand-1 exhibits significant biological activity by promoting the degradation of protein tyrosine kinase 6. This action leads to a decrease in cellular levels of this kinase, which has been implicated in various cancers. The degradation mechanism relies on the recruitment of E3 ubiquitin ligases that tag protein tyrosine kinase 6 for proteasomal degradation. By effectively reducing levels of this kinase, PROTAC PTK6 ligand-1 can inhibit downstream signaling pathways that contribute to tumorigenesis .

The synthesis of PROTAC PTK6 ligand-1 can be achieved through various methodologies:

  • Solid-Phase Synthesis: This method allows for the sequential assembly of ligands on a solid support, facilitating purification at each step.
  • Solution-Phase Synthesis: Involves traditional organic synthesis techniques where reagents are mixed in solution to form the desired compound.
  • Modular Synthesis: This approach utilizes pre-synthesized building blocks (ligands and linkers) that are assembled into the final PROTAC structure through controlled reactions .

The primary applications of PROTAC PTK6 ligand-1 include:

  • Cancer Therapy: Targeting and degrading protein tyrosine kinase 6 can potentially halt tumor growth and progression in cancers where this kinase is overexpressed.
  • Research Tool: It serves as a valuable tool for studying the biological functions of protein tyrosine kinase 6 and its role in signaling pathways.
  • Drug Development: The insights gained from using this compound can guide the development of new therapeutics aimed at similar targets .

Interaction studies involving PROTAC PTK6 ligand-1 focus on its binding affinities and efficacy in degrading protein tyrosine kinase 6. These studies typically involve:

  • Biochemical Assays: To evaluate binding affinities between PROTAC PTK6 ligand-1 and both its target protein and E3 ligase.
  • Cellular Assays: To assess the degradation efficiency within living cells, often using techniques like Western blotting or mass spectrometry to quantify levels of protein tyrosine kinase 6 post-treatment.
  • In Vivo Studies: To determine therapeutic efficacy and safety profiles in animal models .

Several compounds share structural or functional similarities with PROTAC PTK6 ligand-1. Here are some notable examples:

Compound NameTarget ProteinMechanismUnique Features
SNIPER(ABL)-062BCR-ABLProteasomal degradationStrong selectivity for BCR-ABL
SIAIS178BCR-ABLInduces degradation via E3 ligaseOptimized linker for enhanced interaction
MT802Bruton's Tyrosine KinaseSelective degradationFewer off-target effects compared to traditional inhibitors
SGK3-PROTAC1SGK3Proteasomal-mediated degradationSelective for SGK3 isoform only

PROTAC PTK6 ligand-1 stands out due to its specificity for protein tyrosine kinase 6, coupled with its ability to induce complete degradation rather than merely inhibiting function, which is a common limitation among traditional inhibitors .

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

540.20425593 g/mol

Monoisotopic Mass

540.20425593 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-08

Explore Compound Types